Home > Products > Screening Compounds P25621 > 1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine -

1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

Catalog Number: EVT-13205500
CAS Number:
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a compound belonging to the pyrazolo[3,4-c]pyridine family, which is known for its diverse biological activities and potential therapeutic applications. This compound exhibits significant interest in medicinal chemistry due to its structural characteristics and biological properties.

Source

The compound can be synthesized through various chemical reactions involving pyrazole derivatives and pyridine frameworks. The literature suggests that derivatives of pyrazolo[3,4-c]pyridine have been explored for their antiproliferative activities and inhibition of specific kinases associated with cancer proliferation .

Classification

1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is classified as a heterocyclic compound. It contains nitrogen atoms in its ring structure, contributing to its reactivity and biological activity. This classification places it within the broader category of nitrogen-containing heterocycles, which are extensively studied for pharmaceutical applications.

Synthesis Analysis

Methods

The synthesis of 1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can be achieved through several synthetic routes. A common method involves the alkylation of a precursor pyrazole compound followed by cyclization with a suitable pyridine derivative.

Technical Details

For instance, one synthetic pathway may start with 5-bromo-1H-pyrazole as a precursor. This compound can undergo alkylation using ethyl iodide and propyl iodide under basic conditions to introduce the ethyl and propyl groups at the appropriate positions. Subsequent cyclization can be facilitated by heating the resulting intermediate in the presence of a Lewis acid catalyst to form the final pyrazolo[3,4-c]pyridine structure .

Molecular Structure Analysis

Structure

The molecular structure of 1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine features a fused bicyclic system consisting of a pyrazole ring and a pyridine ring. The ethyl and propyl substituents are attached to the nitrogen atoms in the pyrazole moiety.

Data

The molecular formula can be represented as C_{12}H_{16}N_{4}, indicating that the compound contains 12 carbon atoms, 16 hydrogen atoms, and 4 nitrogen atoms. The compound's molecular weight is approximately 216.28 g/mol.

Chemical Reactions Analysis

Reactions

1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can participate in various chemical reactions typical of heterocycles. These include electrophilic aromatic substitution reactions due to the electron-rich nature of the nitrogen-containing rings.

Technical Details

For example, electrophilic substitution reactions can occur at the positions ortho or para to the nitrogen atoms on the pyridine ring when treated with strong electrophiles. Additionally, nucleophilic substitution may occur at positions where substituents are present that can stabilize negative charges during reactions such as hydrolysis or amidation .

Mechanism of Action

Process

The mechanism of action for compounds like 1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine often involves modulation of specific biological pathways. For instance, certain derivatives have been shown to inhibit tropomyosin receptor kinases (TRKs), which play critical roles in cell proliferation and differentiation.

Data

The inhibition mechanism may involve binding to the active site of TRK enzymes or interfering with downstream signaling pathways associated with cancer cell growth. The IC50 values for some related compounds indicate potent activity against cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is typically characterized as a solid at room temperature with potential crystalline properties depending on purity and synthesis conditions.

Chemical Properties

The compound exhibits solubility in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water due to its hydrophobic alkyl groups. Its stability under various pH conditions suggests potential for use in diverse environments within biological systems.

Applications

Scientific Uses

Due to its structural properties and biological activities, 1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine has potential applications in drug development for treating various cancers by targeting specific kinases involved in tumor growth and progression. Additionally, it may serve as a scaffold for further chemical modifications aimed at enhancing therapeutic efficacy or reducing side effects associated with existing treatments .

This compound exemplifies the ongoing exploration within medicinal chemistry to discover new therapeutic agents that leverage unique structural features for targeted action against diseases.

Introduction to Pyrazolo[3,4-c]pyridine Derivatives in Heterocyclic Chemistry

Structural Classification of Pyrazolo-Pyridine Isomers and Tautomeric Dynamics

Pyrazolo[3,4-c]pyridines represent a distinct subclass of bicyclic heterocycles formed by fusion between pyrazole and pyridine rings. Unlike the more prevalent pyrazolo[3,4-b]pyridines, the [3,4-c] isomer positions the pyridine nitrogen at the ortho-position relative to the ring fusion, resulting in a non-aromatic 4,5,6,7-tetrahydro structure that profoundly influences its reactivity and stability. This isomer exhibits reduced aromatic character in the pyridine ring due to partial saturation, contrasting with the fully conjugated system in pyrazolo[3,4-b]pyridines [1] [10].

Tautomeric dynamics significantly impact the properties of these systems. For 1H-unsubstituted variants, tautomerism occurs between N1-H (1H-tautomer) and N2-H (2H-tautomer) forms. Computational studies confirm the 1H-tautomer is energetically favored by ~9 kcal/mol due to superior orbital alignment enabling partial aromatic stabilization. However, alkyl substitution (e.g., at N1) locks the tautomeric state, eliminating this equilibrium and enhancing synthetic utility [1] [7].

Table 1: Structural Comparison of Pyrazolo-Pyridine Isomers

Isomer TypeRing FusionAromaticityCommon Substitution Sites
[3,4-c]Pyrazole C3-C4 bound to pyridine C3-C4Reduced (non-aromatic pyridine ring)N1, C3, C5, C7
[3,4-b]Pyrazole C3-C4 bound to pyridine C2-C3Full conjugation across both ringsN1, C3, C4, C5, C6

Historical Evolution of Pyrazolo[3,4-c]pyridine Synthesis and Functionalization

Early synthetic routes to pyrazolo[3,4-c]pyridines relied on condensation approaches adapted from indazole chemistry. The classical Huisgen synthesis involved reacting hydrazines with α,β-unsaturated carbonyls, but suffered from low regioselectivity and harsh conditions. A 1980 protocol by Chapman and Hurst demonstrated the synthesis of 7-methoxy-1H-pyrazolo[3,4-c]pyridine via a two-step sequence using phosphorus pentoxide/nitrosyl chloride, achieving only moderate yields (54%) [4] [10].

Modern advancements emphasize regioselective vectorial functionalization. Bedwell et al. (2023) established a robust framework for derivatizing 5-halo-1H-pyrazolo[3,4-c]pyridines:

  • N-alkylation: Selective N1- or N2-protection using SEM/THP groups controlled by base selection (NaH → N1; dicyclohexylmethylamine → N2)
  • C-H borylation: Iridium-catalyzed C3 functionalization (e.g., B₂pin₂/Ir(ppy)₃)
  • Directed metalation: TMPMgCl·LiCl-mediated C7 lithiation (−40°C)
  • Cross-coupling: Suzuki-Miyaura (C3/C7) and Buchwald-Hartwig amination (C5) [10]

Table 2: Evolution of Key Synthetic Methodologies

EraCore StrategyRepresentative YieldLimitations
Pre-2000Huisgen cyclization30-60%Low regiocontrol, limited functional group tolerance
2020sVectorial C-H functionalization60-97% (cross-coupling)Requires protection/deprotection sequences

Role of Alkyl Substituents in Modulating Electronic and Steric Profiles

Alkyl chains at N1 and C3 critically tune molecular properties through electronic perturbation and conformational control. In 1-ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine:

  • The N1-ethyl group disrupts N1-H tautomerism, simplifying molecular behavior and enhancing metabolic stability versus unsubstituted analogs. This alkylation increases lipophilicity (cLogP +0.5 vs. H-substituted) while minimally affecting the dipole moment [2] [9].
  • The C3-propyl substituent extends steric bulk compared to methyl/ethyl analogs, inducing torsional strain that favors pseudo-axial conformations in the saturated ring. This modification elevates the XLogP to ~2.1 (predicted) versus 1.8 for the 3-methyl analog, enhancing membrane permeability [9].

Spectroscopic studies (NMR/IR) reveal alkyl groups induce minor bathochromic shifts in absorption spectra due to hyperconjugative σ→π* interactions. The propyl chain exhibits greater rotational freedom than cyclic analogs, reducing crystallinity but improving solubility in apolar media [7] [9].

Table 3: Alkyl Substituent Effects on Physicochemical Properties

Substituent PatternXLogPH-Bond AcceptorsTorsional Barriers (kcal/mol)
1H-unsubstituted0.52N/A (tautomerism)
1-Ethyl, 3-H1.312.1
1-Ethyl, 3-propyl2.113.8

Properties

Product Name

1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

IUPAC Name

1-ethyl-3-propyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

InChI

InChI=1S/C11H19N3/c1-3-5-10-9-6-7-12-8-11(9)14(4-2)13-10/h12H,3-8H2,1-2H3

InChI Key

JOYJGWIHJHPMJQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1CCNC2)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.